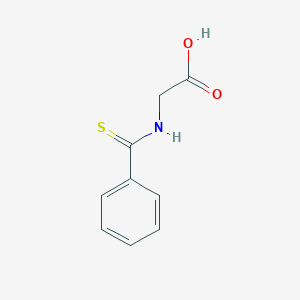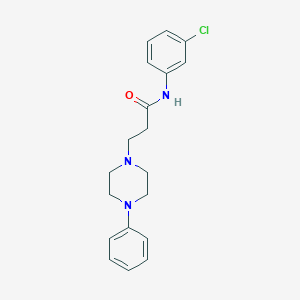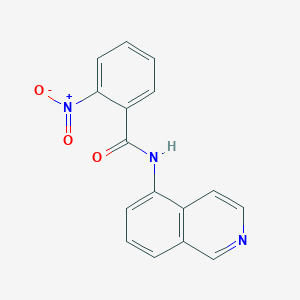
1-(4-methylphenyl)-9H-beta-carboline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphenyl)-9H-beta-carboline, also known as harmane, is a naturally occurring beta-carboline alkaloid found in various plants, including tobacco smoke. It has been studied extensively for its potential role in neurological disorders, including Parkinson's disease.
Mechanism of Action
Harmane inhibits MAO by binding to the enzyme's active site and preventing the breakdown of dopamine. This inhibition leads to increased dopamine levels in the brain, which may provide neuroprotective effects. Harmane has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Harmane has been shown to have various biochemical and physiological effects. In addition to its inhibition of MAO, 1-(4-methylphenyl)-9H-beta-carboline has been shown to inhibit the activity of other enzymes, including acetylcholinesterase and tyrosine hydroxylase. Harmane has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-methylphenyl)-9H-beta-carboline in lab experiments is its ability to inhibit MAO and increase dopamine levels, which may provide neuroprotective effects in Parkinson's disease. However, one limitation is the potential for 1-(4-methylphenyl)-9H-beta-carboline to interact with other enzymes and proteins, which may complicate the interpretation of experimental results.
Future Directions
For research include the potential use of 1-(4-methylphenyl)-9H-beta-carboline as a therapeutic agent for neurological disorders and as a biomarker for tobacco smoke exposure.
Synthesis Methods
1-(4-methylphenyl)-9H-beta-carboline can be synthesized through various methods, including the Pictet-Spengler reaction, Fischer indole synthesis, and Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of a tryptamine and an aldehyde or ketone in the presence of a Lewis acid catalyst. The Fischer indole synthesis involves the reaction of an aryl hydrazine with an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of an N-acyl-α-amino acid with a halogenated aromatic compound in the presence of a Lewis acid catalyst.
Scientific Research Applications
1-(4-methylphenyl)-9H-beta-carboline has been studied extensively for its potential role in neurological disorders, including Parkinson's disease. Harmane has been found to inhibit monoamine oxidase (MAO), an enzyme that breaks down dopamine in the brain. This inhibition leads to increased dopamine levels and may provide neuroprotective effects in Parkinson's disease. Harmane has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
properties
Molecular Formula |
C18H14N2 |
|---|---|
Molecular Weight |
258.3 g/mol |
IUPAC Name |
1-(4-methylphenyl)-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C18H14N2/c1-12-6-8-13(9-7-12)17-18-15(10-11-19-17)14-4-2-3-5-16(14)20-18/h2-11,20H,1H3 |
InChI Key |
GGJSVCXTVPWRBQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC=CC3=C2NC4=CC=CC=C34 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=CC3=C2NC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one](/img/structure/B246419.png)
![4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate](/img/structure/B246420.png)

![[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B246432.png)



![2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B246449.png)
![N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine](/img/structure/B246463.png)
![6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246467.png)
![6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246468.png)
![6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246471.png)
![2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B246472.png)